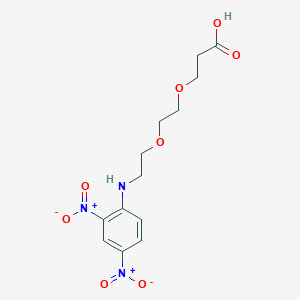

DNP-PEG2-acid

Description

Propriétés

IUPAC Name |

3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O8/c17-13(18)3-5-23-7-8-24-6-4-14-11-2-1-10(15(19)20)9-12(11)16(21)22/h1-2,9,14H,3-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZALENBFHFRJPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DNP-PEG2-acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

DNP-PEG2-acid, with the chemical formula C13H17N3O8, is a heterobifunctional linker molecule integral to advancements in bioconjugation, immunology, and targeted drug delivery.[1][2] This molecule incorporates three key components: a 2,4-dinitrophenyl (DNP) group, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[2] The DNP moiety serves as a well-established hapten, capable of eliciting a robust and specific immune response when conjugated to a larger carrier molecule.[1][3] The hydrophilic PEG2 spacer enhances the water solubility and biocompatibility of the resulting conjugate, which can improve stability and reduce aggregation.[4] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on biomolecules, such as proteins, peptides, or antibodies, through the formation of a stable amide bond.[4] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | References |

| Chemical Formula | C13H17N3O8 | [1] |

| Molecular Weight | 343.3 g/mol | [1] |

| CAS Number | 1353011-89-8 | [1] |

| Appearance | Yellow crystalline solid or oil | [3] |

| Purity | Typically >95% | [5] |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [] |

| Storage | -20°C for long-term storage | [1] |

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol specifically for this compound is not readily found in the reviewed literature. However, a general strategy for the synthesis of DNP-PEG-acid derivatives can be inferred. This typically involves a two-step process: the synthesis of a DNP derivative that can be readily conjugated to a PEG molecule, followed by the attachment of the PEG chain and subsequent modification to yield the terminal carboxylic acid.

A plausible synthetic route would involve the reaction of a suitable DNP precursor, such as 2,4-dinitrofluorobenzene (DNFB), with an amino-PEG2-acid molecule. The lone pair of electrons on the primary amine of the PEG linker would attack the electron-deficient aromatic ring of DNFB, displacing the fluorine atom to form a stable dinitrophenyl-amine bond.

Mechanism of Action and Applications

The utility of this compound stems from the distinct functionalities of its constituent parts: the DNP group as a hapten and the carboxylic acid as a conjugation point.

DNP as a Hapten in Immunology

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The DNP-carrier conjugate is capable of stimulating antibody production and activating T-cell responses.[1] This makes DNP an invaluable tool for a wide range of immunological applications.

-

Elucidating Humoral Immunity: The DNP-carrier conjugate model is instrumental in studying T-cell dependent antibody responses, B-cell activation, and the establishment of immunological memory.[1]

-

Modeling Hypersensitivity Reactions: DNP is used to model allergic contact dermatitis (Type IV hypersensitivity) and to study mast cell degranulation in Type I hypersensitivity.[1]

-

Immunoassays: DNP-conjugated antigens are frequently used as capture or detection reagents in ELISAs to quantify anti-DNP antibodies. Anti-DNP antibodies also serve as excellent negative or isotype controls in various immunoassays.[1][3]

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The terminal carboxylic acid of this compound allows for its covalent attachment to biomolecules, most commonly through the formation of an amide bond with primary amines (e.g., lysine residues on proteins). This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

This compound is a non-cleavable linker, meaning the bond formed between the linker and the conjugated molecule is stable under physiological conditions.[5] This stability is a desirable characteristic in applications like the development of ADCs, where premature release of a cytotoxic payload could lead to off-target toxicity.[] The PEG spacer in the linker can enhance the solubility and pharmacokinetic properties of the resulting ADC.[8]

Experimental Protocols

EDC/NHS Coupling of this compound to a Primary Amine

This protocol describes the conjugation of the carboxylic acid group of this compound to a molecule containing a primary amine, such as a protein or peptide.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

-

-

Activation of this compound:

-

In a reaction tube, dissolve this compound in the Activation Buffer.

-

Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS over this compound.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

-

-

Conjugation to the Amine-containing Molecule:

-

Immediately add the activated this compound solution to the solution of the amine-containing molecule.

-

Adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer to facilitate the reaction with the primary amine.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Remove excess, non-reacted linker and by-products by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

-

Quantitative Data Summary for EDC/NHS Coupling:

| Parameter | Recommended Value/Range | Notes |

| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of the carboxyl group. |

| Coupling pH | 7.2 - 8.5 | Promotes efficient reaction of the NHS ester with the primary amine. |

| EDC Molar Excess | 2 - 10 fold (relative to this compound) | A starting point of 5-fold excess is commonly used. |

| NHS Molar Excess | 2 - 5 fold (relative to this compound) | A starting point of 2.5-fold excess is commonly used. |

| Activation Time | 15 - 30 minutes at room temperature | Sufficient time for the formation of the NHS ester. |

| Coupling Time | 2 hours at room temperature to overnight at 4°C | Longer incubation times can increase conjugation efficiency. |

Visualizations

This compound Structure and Functional Groups

Caption: Functional components of the this compound molecule.

Experimental Workflow: EDC/NHS Coupling

Caption: Step-by-step workflow for conjugating this compound.

Signaling Pathway: DNP as a Hapten in B-Cell Activation

Caption: T-cell dependent activation of a B-cell by a DNP-carrier conjugate.

Conclusion

This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its unique combination of a DNP hapten, a hydrophilic PEG spacer, and a reactive carboxylic acid enables a wide range of applications, from fundamental immunological studies to the development of sophisticated bioconjugates like antibody-drug conjugates. The well-defined chemistry of its functional groups, particularly the reliable EDC/NHS coupling for amide bond formation, allows for controlled and reproducible conjugation to biomolecules. This guide provides a comprehensive overview of the core properties and applications of this compound, along with detailed experimental protocols and visualizations to facilitate its effective use in the laboratory.

References

An In-Depth Technical Guide to DNP-PEG2-acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG2-acid is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. It incorporates three key chemical moieties: a 2,4-dinitrophenyl (DNP) group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities makes it a valuable tool for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), immunoassays, and targeted drug delivery systems.[1]

The DNP group serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. The PEG spacer, consisting of two ethylene glycol units, enhances the water solubility and biocompatibility of the molecule and its conjugates.[2] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound.

Structure and Properties

This compound, with the IUPAC name 3-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)propanoic acid, possesses a well-defined chemical structure that dictates its utility in bioconjugation.[3]

Chemical Structure

-

DNP Group: The 2,4-dinitrophenyl group is a well-characterized hapten.

-

PEG Spacer: A short, hydrophilic chain of two ethylene glycol units enhances solubility in aqueous media.[2]

-

Carboxylic Acid: A terminal carboxyl group that can be activated for conjugation to primary amines.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1353011-89-8 | [2][3][4] |

| Molecular Formula | C13H17N3O8 | [2][3][4][5] |

| Molecular Weight | 343.29 g/mol | [3] |

| Purity | >95% to >98% | [2][3][4][5] |

| Appearance | Not specified in search results | |

| Solubility | Soluble in DMSO, DMF, DCM | [3][6] |

| pKa (Propionic Acid) | ~4.87 (for the parent acid) | [7] |

| Storage Conditions | -20°C, desiccated | [2][6] |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carrier Protein using EDC/HATU Chemistry

This protocol describes a general method for conjugating this compound to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), which is a common step in the production of immunogens for antibody generation.

Materials:

-

This compound

-

Carrier Protein (e.g., BSA, KLH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Purification column (Size-Exclusion Chromatography, e.g., Sephadex G-25)

-

Dialysis tubing (10-14 kDa MWCO)

Procedure:

-

Protein Preparation:

-

Dissolve the carrier protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the conjugation buffer using dialysis or a desalting column.

-

-

This compound Activation:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

In a separate tube, add the desired molar excess of the this compound stock solution to an appropriate volume of anhydrous DMF or DMSO.

-

Add 1.2 equivalents of HATU and 2-3 equivalents of DIPEA to the this compound solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the protein solution while gently stirring. A starting point is a 5 to 20-fold molar excess of this compound to the protein.

-

Add 1.2 equivalents of EDC to the reaction mixture.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the DNP-Protein Conjugate:

-

Remove unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

-

For dialysis, transfer the reaction mixture to a dialysis tube and dialyze against 1 L of PBS (pH 7.4) at 4°C. Change the dialysis buffer at least three times over 24 hours.

-

-

Characterization:

-

Determine the degree of labeling (DNP-to-protein ratio) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and ~360 nm (for DNP).

-

Visualizations

Logical Workflow for this compound Application

Caption: Logical workflow of this compound from reagent to application.

Experimental Workflow for Hapten-Carrier Conjugation and Immunoassay

Caption: Experimental workflow for DNP-carrier conjugation and immunoassay.

Simplified Signaling Pathway for Anti-DNP Antibody Production

Caption: Simplified signaling pathway of anti-DNP antibody production.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. This compound, 1353011-89-8 | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. precisepeg.com [precisepeg.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. Palmitic acid-PEG2-acid | BroadPharm [broadpharm.com]

- 7. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DNP-PEG2-acid: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)acetic acid (DNP-PEG2-acid), a heterobifunctional linker widely utilized in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, a plausible synthesis pathway, and its application in bioconjugation.

Core Concepts

This compound is a valuable tool in bioconjugation, the process of linking molecules to create novel constructs with combined functionalities. It comprises three key components:

-

A 2,4-dinitrophenyl (DNP) group: This moiety can be used as a hapten for immunological studies or as a component in various biological applications, including ion transport across membranes.

-

A polyethylene glycol (PEG) spacer (PEG2): The short, hydrophilic two-unit ethylene glycol chain enhances the solubility of the molecule in aqueous media, a critical factor in many biological experiments.

-

A terminal carboxylic acid group: This functional group allows for the covalent attachment to primary amine groups on target molecules, such as proteins, peptides, or antibodies, through the formation of a stable amide bond.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C13H17N3O8[1] |

| Molecular Weight | 343.29 g/mol [1] |

| CAS Number | 1353011-89-8[1] |

| Appearance | Typically a solid |

| Purity | Often available at >95% or >98%[1] |

| Storage Conditions | -20°C for long-term storage[1] |

Synthesis of this compound

Experimental Protocol: Synthesis of 8-amino-3,6-dioxaoctanoic acid

The synthesis of the amino-PEG2-acid backbone can be achieved through a multi-step "one-pot" synthesis without the isolation of intermediates, as described in patent literature for similar compounds. This method offers high overall yields.

Materials:

-

2-(2-(2-chloroethoxy)ethoxy)-ethanol

-

Sodium azide

-

Triphenylphosphine

-

Sodium carbonate

-

2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (5.25%)

-

Appropriate solvents (e.g., DMF, water)

-

Acid for workup (e.g., HCl)

Procedure:

-

Azide Formation: 2-(2-(2-chloroethoxy)ethoxy)-ethanol is converted to its corresponding azide derivative by reaction with sodium azide in a suitable solvent like DMF.

-

Staudinger Reaction: The azide derivative is then reacted with triphenylphosphine, followed by hydrolysis with water to yield the primary amine.

-

Oxidation: The primary alcohol of the resulting amino-alcohol is oxidized to a carboxylic acid using TEMPO and sodium hypochlorite.

-

Workup and Isolation: The reaction mixture is acidified, and the final product, 8-amino-3,6-dioxaoctanoic acid, is isolated. The product may initially be an oil that crystallizes upon standing.

Experimental Protocol: Dinitrophenylation of 8-amino-3,6-dioxaoctanoic acid

The final step involves the reaction of the amino group of 8-amino-3,6-dioxaoctanoic acid with a dinitrophenylating agent.

Materials:

-

8-amino-3,6-dioxaoctanoic acid

-

2,4-dinitrofluorobenzene (DNFB) or 2,4-dinitrobenzenesulfonic acid

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

A suitable solvent (e.g., ethanol, water, DMF)

Procedure:

-

Dissolution: Dissolve 8-amino-3,6-dioxaoctanoic acid in a suitable solvent containing a base to deprotonate the amino group.

-

Dinitrophenylation: Add the dinitrophenylating agent (e.g., DNFB) to the solution and stir at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, the mixture is acidified and the product is extracted with an organic solvent. The crude product is then purified, typically by flash column chromatography, to yield this compound.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the DNP group, the ethylene glycol protons of the PEG spacer, and the protons of the propionic acid moiety. A spectrum is available for viewing from some commercial suppliers.[1] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (343.29 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (carboxylic acid and amide), aromatic C=C, and C-O-C (ether) functional groups. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Applications in Bioconjugation

This compound is a versatile linker for conjugating molecules containing primary amine groups. The carboxylic acid can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines to form stable amide bonds.

Experimental Protocol: Amine Conjugation via EDC/NHS Chemistry

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., Tris, hydroxylamine)

-

Purification equipment (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Activation of this compound: Dissolve this compound in the Activation Buffer. Add a molar excess of EDC and NHS (or sulfo-NHS) and incubate for 15-30 minutes at room temperature to form the NHS-ester.

-

Conjugation: Add the activated this compound solution to the amine-containing molecule dissolved in the Coupling Buffer. The pH of the coupling buffer should be in the range of 7.2-8.0 to ensure the primary amines are deprotonated and reactive. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Add a quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester.

-

Purification: Purify the resulting DNP-PEG2-conjugate from excess reagents and byproducts using an appropriate method such as dialysis or size-exclusion chromatography.

Visualizing the Workflow

The following diagrams illustrate the synthesis and bioconjugation workflows.

References

The Role of Dinitrophenyl (DNP) as a Hapten in Immunological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of DNP in Immunology

In the landscape of immunological research, the 2,4-Dinitrophenyl (DNP) group stands out as a quintessential hapten—a small molecule that, while not immunogenic on its own, can elicit a robust and specific immune response when conjugated to a larger carrier molecule, typically a protein.[1] This characteristic makes DNP an invaluable tool for a myriad of applications, from fundamental studies of B-cell and T-cell activation to the development of models for hypersensitivity and autoimmunity.[1] Its chemical stability and the ease with which it can be coupled to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) have cemented its status as a model antigen in immunology.[1] This technical guide provides an in-depth overview of the core applications of DNP, complete with quantitative data, detailed experimental protocols, and visualizations of key immunological pathways.

Core Applications of DNP as a Hapten

The versatility of DNP allows its use across several key areas of immunological investigation:

-

Elucidation of Humoral Immunity: DNP-carrier conjugates are instrumental in studying T-cell dependent antibody responses. Immunization with DNP-KLH, for instance, stimulates B-cells that recognize the DNP hapten. These B-cells then process the carrier protein and present its peptides to helper T-cells, initiating a cascade of events leading to B-cell proliferation, differentiation into plasma cells, and the production of high-affinity anti-DNP antibodies.[1] This model system is crucial for understanding affinity maturation, class switching, and the generation of immunological memory.

-

Modeling Hypersensitivity Reactions: DNP is widely used to create animal models of both immediate (Type I) and delayed-type (Type IV) hypersensitivity.

-

Type I Hypersensitivity: In this model, animals are first sensitized with a DNP-carrier conjugate to produce DNP-specific IgE antibodies. These antibodies bind to FcεRI receptors on mast cells and basophils. Subsequent exposure to a multivalent DNP-antigen cross-links these receptors, triggering degranulation and the release of inflammatory mediators.[1][2]

-

Type IV Hypersensitivity: DNP, in the form of 2,4-dinitrofluorobenzene (DNFB), is used to induce allergic contact dermatitis, a T-cell mediated delayed-type hypersensitivity reaction.[1]

-

-

Immunoassays and Reagents: Due to its ability to elicit a strong and specific antibody response, DNP and its derivatives are frequently used in various immunoassays. Anti-DNP antibodies are often used as isotype controls in both in vitro and in vivo studies.[3] Furthermore, DNP-labeled probes and anti-DNP antibodies are utilized in biotin-free detection systems.[3]

Quantitative Data in DNP-Based Immunological Assays

The following tables summarize key quantitative parameters for common experimental procedures involving DNP.

Table 1: Murine Immunization with DNP-KLH for Polyclonal Antibody Production

| Parameter | Value | Notes |

| Antigen | DNP-KLH | |

| Mouse Strain | BALB/c | Commonly used for antibody production.[3][4] |

| Primary Immunization Dose | 50-100 µg per mouse | Emulsified in Complete Freund's Adjuvant (CFA).[3][4] |

| Booster Immunization Dose | 50 µg per mouse | Emulsified in Incomplete Freund's Adjuvant (IFA).[4] |

| Immunization Route | Subcutaneous (SQ) or Intraperitoneal (IP) | SQ injections are often given at multiple sites.[3][4][5] |

| Immunization Schedule | Primary immunization on Day 1, boosters on Day 21 and Day 42. | A final boost without adjuvant can be given 3-4 days before spleen harvesting for hybridoma production.[3][4] |

| Bleeding for Titer Check | Day 50 (or 7-10 days after the second booster) | [4] |

| Expected Antibody Titer | Variable, can reach >1:100,000 | Dependent on the specific protocol and individual animal response. |

Table 2: DNP-Specific IgG ELISA Parameters

| Parameter | Concentration/Value | Notes |

| Coating Antigen | DNP-BSA | |

| Coating Concentration | 1-10 µg/mL | The optimal concentration should be determined by titration. |

| Blocking Buffer | 1-5% BSA or non-fat dry milk in PBS | |

| Serum Dilution | 1:1,000 to 1:1,000,000 | A wide range of dilutions is necessary to determine the titer. A starting dilution of 1:500 or 1:1000 is common.[6] |

| Secondary Antibody | HRP-conjugated anti-mouse IgG | |

| Secondary Antibody Dilution | 1:1,000 to 1:20,000 | The optimal dilution should be determined by titration.[7] |

| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine) | |

| Incubation Times | Coating: Overnight at 4°C. Blocking: 1-2 hours at RT. Sample/Antibody: 1-2 hours at RT. | [6][8][9] |

| Absorbance Reading | 450 nm | [6][8] |

| Typical OD Range for Standard Curve | 0.1 to 2.0 | [10][11] |

Table 3: In Vitro Splenocyte Stimulation with DNP-BSA

| Parameter | Concentration/Value | Notes |

| Stimulant | DNP-BSA | |

| Cell Type | Murine Splenocytes | From DNP-KLH immunized mice. |

| Cell Seeding Density | 2 x 10^5 to 5 x 10^5 cells/well | In a 96-well plate. |

| DNP-BSA Concentration | 1-100 µg/mL | A dose-response curve is recommended to find the optimal concentration. |

| Incubation Time | 48-72 hours | For proliferation assays (e.g., BrdU or [3H]-thymidine incorporation). |

| Incubation Time (Cytokine) | 24-48 hours | For cytokine measurement in supernatants by ELISA or CBA. |

Experimental Protocols

Protocol 1: DNP-KLH Immunization of Mice for Polyclonal Antibody Production

This protocol describes a standard procedure for generating anti-DNP antibodies in mice.

Materials:

-

DNP-KLH

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Sterile Phosphate-Buffered Saline (PBS)

-

BALB/c mice (6-8 weeks old)

-

Syringes and needles (23-25 gauge)

Procedure:

-

Antigen Preparation (Primary Immunization):

-

Dilute DNP-KLH in sterile PBS to a final concentration of 0.5 mg/mL.

-

Create an emulsion by mixing equal volumes of the DNP-KLH solution and CFA. This can be done by vortexing or repeatedly drawing the mixture through a syringe until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed on a water surface.

-

The final injection volume per mouse will be 200 µL, containing 50 µg of DNP-KLH.

-

-

Primary Immunization (Day 1):

-

Booster Immunizations (Day 21 and Day 42):

-

Prepare the booster antigen by emulsifying DNP-KLH (at 0.5 mg/mL in PBS) with an equal volume of IFA.

-

Inject each mouse with 200 µL of the DNP-KLH/IFA emulsion (containing 50 µg of DNP-KLH) via the same route as the primary immunization.[4]

-

-

Test Bleed and Titer Analysis (Day 50):

-

Collect a small amount of blood (e.g., via tail bleed) from each mouse.

-

Allow the blood to clot and centrifuge to separate the serum.

-

Determine the anti-DNP antibody titer in the serum using an ELISA protocol (see Protocol 2).

-

-

Final Bleed (Day 57 or when titer is sufficient):

-

Once a high antibody titer is confirmed, perform a terminal bleed to collect the maximum volume of blood.

-

Separate the serum and store at -20°C or -80°C for long-term use.

-

Protocol 2: DNP-Specific IgG ELISA for Antibody Titration

This protocol outlines a standard indirect ELISA to determine the titer of anti-DNP IgG in mouse serum.

Materials:

-

DNP-BSA

-

96-well ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (PBS with 0.05% Tween-20, PBST)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Mouse serum samples (from immunized and control mice)

-

HRP-conjugated goat anti-mouse IgG

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating:

-

Dilute DNP-BSA to 5 µg/mL in coating buffer.

-

Add 100 µL of the diluted DNP-BSA to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with 200 µL of wash buffer per well.

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature (RT).

-

-

Sample Incubation:

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of the mouse serum in blocking buffer (e.g., starting at 1:1000).

-

Add 100 µL of the diluted serum to the appropriate wells. Include wells with serum from a non-immunized mouse as a negative control and wells with only blocking buffer as a blank.

-

Incubate for 1-2 hours at RT.

-

-

Secondary Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Dilute the HRP-conjugated goat anti-mouse IgG in blocking buffer to its optimal concentration (e.g., 1:5000).

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at RT.

-

-

Development and Measurement:

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate to each well.

-

Incubate in the dark at RT for 15-30 minutes, or until a blue color develops.

-

Stop the reaction by adding 50 µL of stop solution to each well. The color will change to yellow.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the negative control (e.g., 2-3 times the background).

-

Protocol 3: In Vitro Stimulation of Murine Splenocytes with DNP-BSA

This protocol describes the restimulation of splenocytes from DNP-KLH immunized mice to assess T-cell and B-cell responses.

Materials:

-

Spleen from a DNP-KLH immunized mouse

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

DNP-BSA

-

96-well cell culture plates

-

Reagents for proliferation assay (e.g., BrdU labeling reagent) or cytokine analysis (e.g., ELISA kits for IL-4, IFN-γ)

Procedure:

-

Splenocyte Preparation:

-

Aseptically harvest the spleen from a DNP-KLH immunized mouse.

-

Prepare a single-cell suspension by gently grinding the spleen between the frosted ends of two sterile glass slides in a petri dish containing RPMI medium.

-

Pass the cell suspension through a 70 µm cell strainer to remove debris.

-

Lyse red blood cells using ACK lysis buffer, if necessary.

-

Wash the cells twice with RPMI medium and resuspend in complete RPMI to a concentration of 2 x 10^6 cells/mL.

-

-

Cell Culture and Stimulation:

-

Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well of a 96-well plate.

-

Prepare dilutions of DNP-BSA in complete RPMI at 2x the final desired concentrations (e.g., 2, 20, 200 µg/mL).

-

Add 100 µL of the DNP-BSA dilutions to the wells to achieve final concentrations of 1, 10, and 100 µg/mL.

-

Include wells with cells only (unstimulated control) and cells with a polyclonal stimulator like Concanavalin A (for T-cells) or LPS (for B-cells) as positive controls.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay for Cell Proliferation (e.g., BrdU assay):

-

After 48-60 hours of incubation, add BrdU labeling reagent to each well.

-

Incubate for an additional 12-24 hours.

-

Measure BrdU incorporation according to the manufacturer's instructions, which typically involves fixing the cells, denaturing the DNA, and detecting the incorporated BrdU with an anti-BrdU-POD antibody.

-

-

Assay for Cytokine Production:

-

After 24-72 hours of incubation, carefully collect the culture supernatants.

-

Measure the concentration of cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) in the supernatants using specific ELISA kits.

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental processes involving DNP in immunological research.

Caption: T-Dependent B-Cell Activation by a DNP-Carrier Complex.

Caption: IgE-Mediated Mast Cell Degranulation Pathway.

Caption: Workflow for Production and Analysis of Anti-DNP Antibodies.

References

- 1. In vitro stimulation of spleen cells of the mouse by DNP—carrier complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IgE-Induced Mast Cell Activation Is Suppressed by Dihydromyricetin through the Inhibition of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunization protocol. EuroMAbNet [euromabnet.com]

- 4. Custom Mouse Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]

- 6. lifediagnostics.com [lifediagnostics.com]

- 7. Improvement and optimization of a T-cell-dependent antibody response (TDAR) method for BALB/c mice using keyhole limpet hemocyanin (KLH) as specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m1.acris-antibodies.com [m1.acris-antibodies.com]

- 9. genfollower.com [genfollower.com]

- 10. researchgate.net [researchgate.net]

- 11. A Colorimetric Enzyme-Linked Immunosorbent Assay (ELISA) Detection Platform for a Point-of-Care Dengue Detection System on a Lab-on-Compact-Disc - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of PEG Linkers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Spacer in Modern Therapeutics

Polyethylene glycol (PEG) linkers have become fundamental tools in the fields of drug delivery, bioconjugation, and materials science.[1] These synthetic polymers, composed of repeating ethylene oxide units, offer a unique combination of properties including hydrophilicity, biocompatibility, and low immunogenicity, making them ideal for connecting biomolecules with other entities like drugs or imaging agents.[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, profoundly alters the pharmacokinetic and pharmacodynamic profiles of therapeutics.[1][3] First developed in the 1970s to reduce the immunogenicity and extend the circulation time of proteins, PEGylation is now a cornerstone of modern drug development, enhancing the efficacy and safety of a wide range of bioconjugates, from antibody-drug conjugates (ADCs) to nanoparticle-based delivery systems.[1][4]

Core Principles and Advantages of PEGylation

The strategic incorporation of PEG linkers into a bioconjugate confers several significant advantages that address common challenges in drug development.[5]

-

Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule. This larger size reduces its rate of clearance through the kidneys, thereby prolonging its circulation half-life in the bloodstream.[5][6] This leads to sustained therapeutic effects and allows for less frequent dosing, improving patient compliance.[7]

-

Improved Solubility and Stability: The inherent hydrophilicity of PEG chains significantly enhances the solubility of hydrophobic drugs in aqueous environments.[2][5] This property is crucial for formulation and administration. Furthermore, the flexible PEG chain can form a protective hydration layer around the conjugated molecule, shielding it from enzymatic degradation and increasing its stability both on the shelf and in vivo.[5][8]

-

Reduced Immunogenicity and Antigenicity: The PEG chain can physically mask epitopes on the surface of a therapeutic protein, a phenomenon known as the "stealth" effect.[5][9] This steric hindrance blocks the molecule from being recognized by the immune system, thereby reducing the risk of an adverse immune response and the formation of anti-drug antibodies (ADAs).[5][10]

-

Steric Hindrance: While often a benefit, steric hindrance—the spatial obstruction caused by the PEG chain—is a critical factor to manage.[11][12] It can prevent the interaction of the bioconjugate with its target if the linker is too long or attached at an inappropriate site.[12] Conversely, it can be leveraged to create space between two large conjugated molecules, preventing aggregation and preserving their individual functions.[13]

The Chemistry of PEGylation: A Versatile Toolkit

The versatility of PEG linkers stems from the ability to modify their terminal ends with a wide variety of functional groups, enabling covalent attachment to specific amino acid residues on biomolecules or other reactive sites.[14] The choice of chemistry depends on the target functional group and the desired stability of the resulting bond.

Common PEGylation Chemistries:

-

Amine PEGylation (Lysine and N-terminus): This is the most common approach due to the abundance of lysine residues on the surface of proteins. N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at a physiological pH of 7-9, forming a stable amide bond.[3][15] Reductive amination using PEG-Aldehyde is another effective method, particularly for site-specific N-terminal modification.[15]

-

Thiol PEGylation (Cysteine): This strategy targets the sulfhydryl group of cysteine residues. Maleimide-functionalized PEGs react specifically with thiols at a pH of 6.5-7.5 to form a stable thioether linkage.[3][16] This is a highly efficient and specific reaction, often used for site-specific conjugation.

-

Carboxyl PEGylation (Aspartic and Glutamic Acid): Carboxylic acid groups can be targeted using PEG-Amine or PEG-Hydrazide in the presence of a coupling agent like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide), which activates the carboxyl group to form a stable amide bond.[15][17]

-

Click Chemistry: For highly efficient and specific conjugations, "click" chemistry reactions are often employed. These include the strain-promoted azide-alkyne cycloaddition (SPAAC), where a PEG-azide reacts with a cyclooctyne-modified biomolecule without the need for a catalyst.[15]

The structural and functional diversity of PEG linkers allows for precise control over the final bioconjugate.[1] They can be linear or branched (e.g., Y-shaped), with branched structures offering a greater hydrodynamic radius and shielding effect compared to linear PEGs of the same molecular weight.[1][9] They can also be homobifunctional (same reactive group on both ends) for cross-linking applications or heterobifunctional (different reactive groups) for linking two different molecules.[5][14]

Quantitative Impact of PEG Linkers on Bioconjugates

The length and structure of the PEG linker are critical parameters that must be optimized to balance enhanced pharmacokinetics with the potential for reduced biological activity due to steric hindrance.[18]

Table 1: Effect of PEG Linker Molecular Weight on Pharmacokinetics

| Therapeutic Modality | PEG Linker MW (kDa) | Key Pharmacokinetic Change | Reference |

| Interferon alfa-2b | 12 (linear) | Half-life: ~50 hours | [18] |

| Interferon alfa-2a | 40 (branched) | Half-life: ~72-192 hours | [18] |

| Poly-L-Lysine Dendrimer | < 20 | Rapid renal clearance (t½ 1–10 h) | [19] |

| Poly-L-Lysine Dendrimer | > 30 | Reduced renal clearance (t½ 1–3 days) | [19] |

| DNA Polyplex | 2 | Zeta Potential: +28-30 mV (poor charge masking) | [20] |

| DNA Polyplex | 30 | Zeta Potential: 0 mV (effective charge masking) | [20] |

Table 2: Impact of PEGylation on Immunogenicity and Cellular Uptake

| System | PEG Parameter | Effect | Reference |

| Methotrexate-loaded Chitosan Nanoparticles | Increasing PEG MW (0.75 to 5 kDa) | Decreased uptake by J774A.1 macrophage cells | [21] |

| Methotrexate-loaded Chitosan Nanoparticles | Increasing PEG Surface Density (4.1% to 40.3%) | Decreased uptake by J774A.1 macrophage cells | [21] |

| Therapeutic Proteins | General PEGylation | Masks surface epitopes, reducing recognition by immune cells | [9] |

| PEGylated Products | General | Can induce anti-PEG antibodies (IgM and IgG) | [17][22] |

Key Experimental Workflows and Logical Diagrams

Visualizing the processes and logical relationships involved in PEGylation is crucial for designing effective bioconjugation strategies.

Caption: A typical experimental workflow for bioconjugation with PEG linkers.

Caption: Common PEGylation reaction chemistries targeting specific amino acids.

Caption: Logical diagram of the PEG steric shielding mechanism.

Detailed Experimental Protocols

Protocol 1: Amine PEGylation via NHS Ester Chemistry

This protocol describes a general method for conjugating an NHS-activated PEG linker to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.0).

-

NHS-activated PEG linker (e.g., mPEG-NHS).

-

Anhydrous DMSO or DMF to dissolve the PEG linker.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., Size Exclusion Chromatography (SEC) column).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the protein at a known concentration (e.g., 5 mg/mL) in the reaction buffer.

-

Immediately before use, dissolve the NHS-activated PEG linker in anhydrous DMSO to a high concentration (e.g., 100 mg/mL).

-

-

Conjugation Reaction:

-

Add the dissolved PEG linker to the protein solution. The molar ratio of PEG to protein is a critical parameter to optimize (start with a 5- to 20-fold molar excess of PEG).

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters.

-

Incubate for an additional 15-30 minutes.

-

-

Purification:

-

Remove unreacted PEG and byproducts by purifying the reaction mixture using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

-

-

Characterization:

-

Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

-

Use Mass Spectrometry (e.g., LC-MS) to determine the exact mass and confirm the degree of PEGylation.[11]

-

Protocol 2: Thiol PEGylation via Maleimide Chemistry

This protocol details the site-specific conjugation of a maleimide-activated PEG to a protein's cysteine residue.

Materials:

-

Protein containing one or more free cysteine residues.

-

Maleimide-activated PEG linker.

-

Thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5).[13]

-

Reducing agent (e.g., TCEP) if cysteines are in disulfide bonds.

-

Anhydrous DMSO or DMF.

-

Purification system (e.g., SEC column).

Methodology:

-

Protein Preparation (Reduction - if necessary):

-

If the protein's cysteines are oxidized (forming disulfide bonds), they must be reduced.

-

Dissolve the protein in the reaction buffer and add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 1 hour at room temperature.[13]

-

Remove the reducing agent using a desalting column equilibrated with degassed reaction buffer.

-

-

Reagent Preparation:

-

Immediately before use, dissolve the Maleimide-PEG linker in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add the dissolved Maleimide-PEG to the reduced, purified protein solution. A 2- to 10-fold molar excess of PEG is typically a good starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the PEGylated protein using an SEC column to separate the conjugate from unreacted PEG and protein.

-

-

Characterization:

-

Confirm successful conjugation using SDS-PAGE and Mass Spectrometry. Ellman's reagent can be used to quantify the remaining free thiols to determine conjugation efficiency.

-

Conclusion: A Tunable Platform for Advanced Bioconjugates

PEG linkers are a cornerstone of modern bioconjugation, offering a powerful and versatile platform to enhance the therapeutic properties of a vast range of molecules.[1][5] By providing a hydrophilic, biocompatible, and sterically shielding spacer, PEGylation can dramatically improve the solubility, stability, and pharmacokinetic profile of biopharmaceuticals.[5][7] The ability to precisely tune the length, architecture, and functionality of these linkers allows for the rational design of bioconjugates with optimized performance.[5] As our understanding of the structure-activity relationships of PEGylated molecules continues to grow, so too will the development of more sophisticated and effective therapies for a multitude of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 4. purepeg.com [purepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. PEGylation - Wikipedia [en.wikipedia.org]

- 15. creativepegworks.com [creativepegworks.com]

- 16. idosi.org [idosi.org]

- 17. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. creativepegworks.com [creativepegworks.com]

DNP-PEG2-acid: An In-depth Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DNP-PEG2-acid, a heterobifunctional linker critical in immunology and targeted therapeutics. We will delve into its core mechanism of action, provide detailed experimental protocols for its use, present quantitative data for its characterization, and visualize key pathways and workflows.

Core Mechanism of Action

This compound is a molecule comprised of three key functional components: a 2,4-dinitrophenyl (DNP) group, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. Its mechanism of action is a composite of the functions of these individual moieties.

-

Dinitrophenyl (DNP) Group: The Immunological Handle The DNP group acts as a hapten, a small molecule that can elicit a robust immune response when attached to a larger carrier molecule, such as a protein.[1] By itself, DNP is not immunogenic. However, once conjugated to a larger entity, it is recognized with high affinity and specificity by anti-DNP antibodies.[1] This predictable and strong interaction is the cornerstone of its utility, allowing for the precise targeting and manipulation of immune responses.[1]

-

Polyethylene Glycol (PEG) Spacer: The Solubilizing and Spacing Element The PEG linker is a hydrophilic chain that serves multiple purposes. It enhances the aqueous solubility of the this compound and any molecule it is conjugated to.[2] The PEG spacer also provides a flexible arm that minimizes steric hindrance, allowing the DNP group to be readily accessible for antibody binding. Furthermore, PEGylation is a well-established method to reduce the immunogenicity of the carrier molecule and improve its pharmacokinetic profile.

-

Carboxylic Acid Group: The Conjugation Point The terminal carboxylic acid is the reactive handle for covalently attaching the this compound to other molecules. It can be activated to react with primary amine groups, such as those on the lysine residues of proteins or on amine-functionalized drugs, to form a stable amide bond.[2]

In a biological system, a molecule of interest (e.g., a therapeutic protein, a nanoparticle, or a cell surface protein) is first conjugated to this compound. This "DNP-tagged" molecule can then be introduced into an in vitro or in vivo system where it can be specifically targeted by anti-DNP antibodies. This targeting can trigger a variety of downstream immunological effects, which will be explored in the signaling pathways section.

Quantitative Data

The successful conjugation and application of this compound rely on quantifiable parameters. The following tables provide examples of such data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1353011-89-8 |

| Molecular Formula | C₁₃H₁₇N₃O₈ |

| Molecular Weight | 343.3 g/mol |

| Purity | Typically ≥95% |

Data sourced from supplier specifications.[3]

Table 2: Illustrative Binding Affinity of Anti-DNP Antibodies

| Antibody Clone | Isotype | Ligand | K_d (M) |

| Monoclonal 1 | IgG | DNP-aminohexanoate | 1.2 x 10⁻⁸ |

| Monoclonal 2 | IgE | DNP-lysine | 1.0 x 10⁻⁹ |

| Polyclonal | IgG | DNP-BGG | Affinity constant increased ~100-fold over 5 weeks |

Note: This data is illustrative and based on similar DNP-containing ligands. The precise affinity for this compound will depend on the specific antibody clone and experimental conditions.[4]

Table 3: Example Conjugation Efficiency and Characterization of a DNP-PEG2-Protein Conjugate

| Parameter | Method | Result |

| Degree of Labeling (DOL) | UV-Vis Spectrophotometry | 2.5 DNP molecules per protein |

| Purity of Conjugate | RP-HPLC | >95% |

| Identity Confirmation | Mass Spectrometry | Observed mass shift consistent with DOL |

Note: These are typical results for a model protein conjugation and will vary depending on the protein and reaction conditions.

Signaling Pathways and Logical Relationships

The interaction of a this compound conjugate with anti-DNP antibodies can initiate several signaling cascades. Below are diagrams illustrating these pathways and relationships.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to a model protein and its subsequent analysis.

Conjugation of this compound to Bovine Serum Albumin (BSA)

This protocol describes the two-step activation of the carboxylic acid on this compound and subsequent conjugation to primary amines on BSA.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.

-

This compound Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.

-

Activation of this compound:

-

In a microcentrifuge tube, add a 20-fold molar excess of this compound to the amount of BSA to be conjugated.

-

Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over the this compound.

-

Incubate for 15 minutes at room temperature with gentle mixing.

-

-

Conjugation to Protein:

-

Immediately add the activated this compound solution to the BSA solution.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the DNP-PEG2-BSA conjugate from excess reagents using a desalting column equilibrated with PBS.

-

Collect the protein-containing fractions.

-

Characterization of the DNP-PEG2-BSA Conjugate

A. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

-

Measure the absorbance of the purified DNP-PEG2-BSA conjugate at 280 nm (A₂₈₀) and 360 nm (A₃₆₀).

-

Calculate the concentration of BSA and DNP using the following equations:

-

Molar extinction coefficient of BSA at 280 nm (ε_BSA) = 43,824 M⁻¹cm⁻¹

-

Molar extinction coefficient of DNP at 360 nm (ε_DNP) = 17,400 M⁻¹cm⁻¹

-

Correction factor for DNP absorbance at 280 nm = 0.32

-

-

BSA Concentration (M) = [A₂₈₀ - (A₃₆₀ x 0.32)] / ε_BSA

-

DNP Concentration (M) = A₃₆₀ / ε_DNP

-

DOL = DNP Concentration / BSA Concentration

B. Purity Analysis by RP-HPLC

-

Instrument: HPLC system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Detection: Monitor absorbance at 280 nm and 360 nm.

-

Analysis: The purified conjugate should appear as a single major peak, shifted in retention time compared to the unconjugated BSA.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and data serve as a starting point for the successful application of this versatile molecule in various research and therapeutic contexts.

References

A Technical Guide to DNP-PEG2-acid (CAS: 1353011-89-8) for Advanced Bioconjugation and Immunological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNP-PEG2-acid, a bifunctional linker widely utilized in biomedical research and drug development. This document details its chemical and physical properties, provides structured experimental protocols for its application, and visualizes key biological pathways and experimental workflows where it plays a crucial role.

Introduction to this compound

This compound, with the CAS number 1353011-89-8, is a versatile chemical tool that integrates three key functional components: a 2,4-dinitrophenyl (DNP) group, a hydrophilic 2-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2][3][4] The DNP moiety serves as a well-established hapten, a small molecule that can elicit a robust immune response when conjugated to a larger carrier molecule, making it invaluable for immunological studies.[1][5][6] The PEG spacer enhances the water solubility and reduces steric hindrance of the conjugate, which can improve its pharmacokinetic properties in drug delivery systems.[2][3][4] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, antibodies, or other molecules, forming stable amide bonds.[2][7]

This unique combination of features makes this compound a valuable linker in various applications, including the development of antibody-drug conjugates (ADCs), the synthesis of probes for immunoassays, and as a tool for studying fundamental immunological processes such as B-cell activation and mast cell degranulation.[4][8][9] It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]

Chemical and Physical Properties

The quantitative data for this compound are summarized in the table below, compiled from various suppliers.

| Property | Value | Reference(s) |

| CAS Number | 1353011-89-8 | [1][2][8][10] |

| Synonyms | DNP-NH-PEG2-C2-acid, DNP-PEG2-COOH | [8] |

| Molecular Formula | C13H17N3O8 | [2][8][10] |

| Molecular Weight | 343.29 - 343.3 g/mol | [2][7][8][10] |

| Purity | >95% or >98% (batch-specific) | [2][7][8][10] |

| Appearance | Light yellow to yellow solid | |

| Functional Groups | DNP, Carboxylic Acid | [1][9] |

| Linker Type | Non-cleavable | [1][9] |

| Storage Conditions | -20°C, protect from moisture | [2][8] |

| Solubility | Soluble in DMSO, DMF | [11] |

Experimental Protocols and Methodologies

The terminal carboxylic acid of this compound can be conjugated to primary amines using standard carbodiimide chemistry. Below are detailed protocols for the activation of the linker and its conjugation to a model protein.

Protocol: Amide Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a primary amine-containing molecule, such as a protein or antibody, through the formation of a stable amide bond. This is a common method for creating bioconjugates.[12]

Materials:

-

This compound

-

Amine-containing molecule (e.g., antibody, protein)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).

-

Immediately before use, prepare stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous DMSO.

-

-

Activation of this compound:

-

In a microcentrifuge tube, add the desired amount of this compound stock solution.

-

Add a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS to the this compound solution. The use of NHS or Sulfo-NHS creates a more stable intermediate compared to using EDC alone.[12]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

-

-

Conjugation to the Amine-Containing Molecule:

-

Add the activated this compound mixture to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the linker over the protein is a common starting point, though the optimal ratio should be determined empirically.[11]

-

Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling to the primary amines.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM (e.g., add hydroxylamine or glycine).

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated linker.[12]

-

-

Purification and Characterization:

-

Remove excess, unreacted this compound and quenching reagents by dialysis against PBS or by using a desalting column (size-exclusion chromatography).

-

Confirm successful conjugation by methods such as UV-Vis spectroscopy (to detect the DNP group), mass spectrometry (to confirm the mass increase), or HPLC to assess purity.[12]

-

Key Applications and Associated Pathways

The DNP moiety of this compound makes it a powerful tool for immunological research. Below are diagrams of key signaling pathways and experimental workflows involving DNP.

T-Dependent B-Cell Activation by a DNP-Carrier Conjugate

DNP-carrier conjugates are classic antigens used to study the mechanisms of humoral immunity. B-cells that recognize the DNP hapten internalize the conjugate, process the carrier protein, and present its peptides to helper T-cells, leading to B-cell activation and antibody production.[1]

Caption: T-Dependent B-Cell Activation by a DNP-Carrier Complex.

IgE-Mediated Mast Cell Degranulation

In models of Type I hypersensitivity, animals are sensitized to produce DNP-specific IgE antibodies. These antibodies bind to FcεRI receptors on mast cells. Subsequent exposure to a multivalent DNP-antigen cross-links these receptors, triggering degranulation and the release of inflammatory mediators like histamine.[1]

Caption: IgE-Mediated Mast Cell Degranulation Pathway.

Experimental Workflow: Production of Anti-DNP Antibodies

The production of antibodies against the DNP hapten is a standard immunological procedure. It involves conjugating DNP to a carrier protein, immunizing an animal, and then purifying and characterizing the resulting antibodies.

Caption: Workflow for Production and Analysis of Anti-DNP Antibodies.

Conclusion

This compound (CAS: 1353011-89-8) is a high-value reagent for researchers in immunology, drug development, and bioconjugation chemistry. Its defined structure, combining a hapten, a hydrophilic spacer, and a reactive functional group, provides a reliable platform for creating well-characterized conjugates. The protocols and pathways detailed in this guide offer a solid foundation for the successful application of this linker in a variety of advanced research settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Re-presentation of the hapten dinitrophenol (DNP) to a DNP-specific T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. DNP-PEG-acid | AxisPharm [axispharm.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synabs.be [synabs.be]

- 7. This compound, 1353011-89-8 | BroadPharm [broadpharm.com]

- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 9. This compound - Creative Biolabs [creative-biolabs.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Hapten-Carrier Principle Using Dinitrophenyl (DNP)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Hapten-Carrier Principle

In immunology, a hapten is a small molecule that is antigenic but not immunogenic on its own; it can be recognized by antibodies but cannot elicit an immune response.[1][2] To become immunogenic, a hapten must be covalently attached to a larger carrier molecule, typically a protein, which provides the necessary determinants for T-cell activation.[1][3] This combination, known as a hapten-carrier conjugate, can induce a robust immune response, leading to the production of antibodies specific to the hapten.[4]

The 2,4-Dinitrophenyl (DNP) group is a classic and extensively studied model hapten.[3] Its chemical stability, lack of endogenous presence in tissues, and ease of conjugation to various carrier proteins make it an invaluable tool for investigating the fundamental mechanisms of the immune system, including B-cell activation, T-cell help, immunological memory, and hypersensitivity reactions.[3][5]

Core Mechanism: T-Cell Dependent B-Cell Activation

The immune response to a DNP-carrier conjugate is a quintessential example of T-cell dependent B-cell activation, a process requiring linked recognition of the hapten and the carrier by B-cells and T-cells, respectively.[1][6]

The process unfolds as follows:

-

Antigen Recognition by B-Cell: A naive B-cell with a B-cell receptor (BCR) specific for the DNP hapten recognizes and binds to the DNP-carrier conjugate.[1][2]

-

Internalization and Processing: The entire conjugate is internalized by the B-cell via receptor-mediated endocytosis. Inside the cell, the carrier protein is proteolytically processed into smaller peptides.[7]

-

Antigen Presentation: These carrier-derived peptides are loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the B-cell.[1][7]

-

T-Cell Recognition and Help: A pre-activated helper T-cell (TH), specific for one of the carrier peptides presented by the B-cell, recognizes the peptide-MHC II complex. This interaction, along with the binding of CD40 on the B-cell to the CD40 Ligand (CD40L) on the T-cell, triggers the T-cell to provide "help".[6]

-

B-Cell Activation and Differentiation: The T-cell releases cytokines, such as IL-4 and IL-5, which, combined with the CD40-CD40L signal, fully activates the B-cell.[6][8] This activation leads to clonal expansion (proliferation) and differentiation of the B-cell into antibody-secreting plasma cells and memory B-cells.[9]

The result is the production of a large number of antibodies that are highly specific for the DNP hapten.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Hapten - Wikipedia [en.wikipedia.org]

- 5. synabs.be [synabs.be]

- 6. B-cell activation by armed helper T cells - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. T cell-dependent hapten-specific and polyclonal B cell responses require release of interleukin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study uncovers antibody production process in immune response — Nuffield Department of Medicine [ndm.ox.ac.uk]

A Technical Guide to DNP-PEG2-Acid for Inducing Immune Responses

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core utility of 2,4-Dinitrophenyl-PEG2-Acid (DNP-PEG2-acid) as a tool for eliciting specific and robust immune responses. We will delve into its mechanism of action, provide quantitative data from relevant studies, detail experimental protocols, and visualize key pathways and workflows.

Introduction: The Hapten-Carrier Principle

This compound is a chemical reagent that leverages the hapten-carrier effect to induce an immune response. A hapten is a small molecule that, by itself, is not immunogenic.[1][2][3][4] However, when covalently attached to a larger carrier molecule, typically a protein, it becomes capable of eliciting a potent and specific antibody response.[1][2][3] The DNP group serves as the hapten, while the terminal carboxylic acid on the PEG spacer allows for its conjugation to primary amines (e.g., lysine residues) on a carrier protein of choice.[5]

Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA), which are chosen for their high immunogenicity and solubility.[2][] The polyethylene glycol (PEG) spacer enhances the solubility of the DNP conjugate and provides spatial separation between the hapten and the carrier, which can improve the accessibility of the DNP moiety to B-cell receptors.[7][8]

Mechanism of T-Cell Dependent B-Cell Activation

The immune response to a DNP-carrier conjugate is a classic example of T-cell dependent B-cell activation. The process involves a coordinated effort between hapten-specific B-cells and carrier-specific T-helper cells.[2][3]

The key steps are as follows:

-

Antigen Recognition: A B-cell with a receptor (BCR) specific for the DNP hapten recognizes and binds to the DNP-carrier conjugate.[1][2]

-

Internalization and Processing: The entire conjugate is internalized by the B-cell through receptor-mediated endocytosis. Inside the B-cell, the carrier protein is degraded into smaller peptides.[1][3]

-

Antigen Presentation: These carrier-derived peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the B-cell.[1][3]

-

T-Cell Help: A carrier-specific T-helper cell, previously activated by an antigen-presenting cell (like a dendritic cell) displaying the same carrier peptides, recognizes the peptide-MHC II complex on the B-cell.

-

B-Cell Activation: This T-cell and B-cell interaction, along with co-stimulatory signals, provides the necessary help to fully activate the B-cell.[1][2] This activation leads to clonal expansion (proliferation) and differentiation of the B-cell into plasma cells, which secrete large quantities of high-affinity, DNP-specific antibodies, and memory B-cells, which provide long-term immunity.

Figure 1. T-Cell dependent B-cell activation by a DNP-carrier conjugate.

Quantitative Data on DNP-Induced Immune Responses

Immunization with DNP-carrier conjugates, particularly DNP-KLH, reliably elicits high-titer antibody responses across various species. The magnitude and kinetics of this response are key metrics for assessing immunogenicity.

| Parameter | Species | Immunogen | Adjuvant | Peak Response Time | Result | Reference |

| Anti-DNP Antibody Titer | Spotted Hyena | DNP-KLH | With/Without | Day 28 | Significant increase in IgG and IgM titers post-immunization. | [9] |

| Antibody Levels (OD) | House Sparrow | DNP-KLH | mCFA/IFA | Day 56 | Sustained high levels of DNP-specific antibodies after booster shots. | [10] |

| Anti-DNP PFC/Spleen | Mouse | DNP-Salmonella | None (T-independent) | Day 4 | ~10,000 PFC/spleen for IgM; ~100 PFC/spleen for IgG. | [11] |

| Anti-DNP Antibody Conc. | Guinea Pig | DNP-OVA | CFA | Day 7 (Secondary) | ~600 µg/mL increase in anti-DNP antibody concentration after secondary immunization. | [12] |

Table 1: Summary of quantitative data from DNP-carrier immunization studies. OD = Optical Density; mCFA = Modified Complete Freund's Adjuvant; IFA = Incomplete Freund's Adjuvant; PFC = Plaque-Forming Cells; OVA = Ovalbumin.

Experimental Protocols

Reproducibility in immunological studies hinges on detailed and consistent protocols. Below is a standard protocol for generating a DNP-specific antibody response in mice.

Protocol: Mouse Immunization with DNP-KLH

This protocol outlines the essential steps for immunizing mice to generate a robust anti-DNP antibody response.[13]

1. Materials:

-

DNP-KLH conjugate

-

Phosphate-Buffered Saline (PBS)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (e.g., 27-30 gauge)

-

Mice (e.g., BALB/c or C57BL/6 strain)

2. Antigen Emulsification:

-

Prepare the immunogen by emulsifying the DNP-KLH solution (e.g., 1-2 mg/mL in PBS) with an equal volume of adjuvant.[7]

-

Primary Immunization: Use Complete Freund's Adjuvant (CFA).

-

Booster Immunizations: Use Incomplete Freund's Adjuvant (IFA).

-

To create a stable emulsion, repeatedly draw the mixture into and expel it from a syringe until a thick, white emulsion is formed. A drop of a stable emulsion will not disperse when placed in water.

3. Immunization Schedule:

-

Primary Immunization (Day 0): Inject each mouse with 100-200 µL of the DNP-KLH/CFA emulsion.[7] This typically contains 50-100 µg of the DNP-KLH conjugate.[13] The injection can be administered subcutaneously (s.c.) or intraperitoneally (i.p.).[13]

-

Booster Immunizations (e.g., Day 21, Day 35): Administer one or two booster injections with the same dose of DNP-KLH emulsified in IFA. Boosts are typically given every 2-3 weeks.[7][13]

4. Titer Monitoring and Serum Collection:

-

Collect small blood samples (e.g., from the tail vein) 7-14 days after the final booster immunization.[7][13]

-

Allow the blood to clot and centrifuge to separate the serum.

-

Determine the anti-DNP antibody titer in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

-